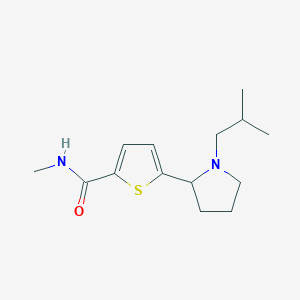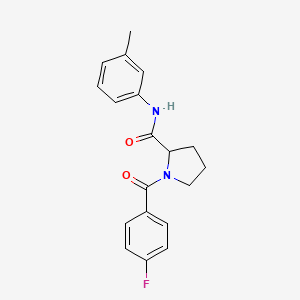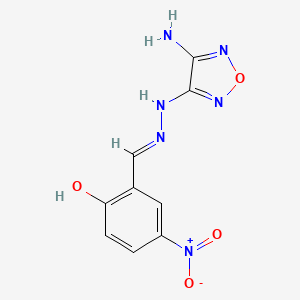
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. The compound is known to have potential therapeutic applications in the treatment of various medical conditions, including pain, inflammation, and neurological disorders.
Wirkmechanismus
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate exerts its effects by binding to and activating the cannabinoid receptor CB2. This receptor is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. Activation of CB2 receptors by 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate leads to a decrease in the release of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines.
Biochemical and physiological effects:
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation in a variety of models, including models of neuropathic pain, inflammatory pain, and osteoarthritis. 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate has also been shown to have neuroprotective effects in animal models of epilepsy and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate in lab experiments include its high potency and selectivity for the CB2 receptor, which allows for precise modulation of the immune response. However, the limitations of using 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate include its limited solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
For research on 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate include further investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additional studies are also needed to elucidate the molecular mechanisms underlying its effects and to identify potential off-target effects. Finally, the development of more soluble analogs of 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate may improve its utility as a therapeutic agent.
Synthesemethoden
The synthesis of 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate involves a multistep process that starts with the reaction of 2-thiophenecarboxylic acid with isobutylamine to form the corresponding amide. This intermediate is then reacted with N-methylpyrrolidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired product. The trifluoroacetate salt of 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate is obtained by treating the free base with trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. 5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide trifluoroacetate has also been investigated for its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-10(2)9-16-8-4-5-11(16)12-6-7-13(18-12)14(17)15-3/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARCETHXGXTKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC1C2=CC=C(S2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-isobutyl-2-pyrrolidinyl)-N-methyl-2-thiophenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5972128.png)
![7-(2-cyclohexylethyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972139.png)

![ethyl 2-[2-({[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B5972155.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(2-ethoxybenzyl)-2-piperazinone](/img/structure/B5972165.png)

![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)


![methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate](/img/structure/B5972190.png)
![2-cyclopropyl-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5972191.png)

![1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5972205.png)
